molecular formula C2H4B3Cl5 B14213692 [(Chloroboranediyl)bis(methylene)]bis(dichloroborane) CAS No. 826990-09-4

[(Chloroboranediyl)bis(methylene)]bis(dichloroborane)

Cat. No.: B14213692
CAS No.: 826990-09-4
M. Wt: 237.8 g/mol
InChI Key: OKVRJPTYVIUCED-UHFFFAOYSA-N
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Description

[(Chloroboranediyl)bis(methylene)]bis(dichloroborane) is a chemical compound that belongs to the class of boron-containing compounds It is characterized by the presence of boron atoms bonded to chlorine and methylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Chloroboranediyl)bis(methylene)]bis(dichloroborane) typically involves the reaction of boron trichloride with methylene-containing precursors under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of [(Chloroboranediyl)bis(methylene)]bis(dichloroborane) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[(Chloroboranediyl)bis(methylene)]bis(dichloroborane) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen compounds.

    Reduction: Reduction reactions can convert the boron-chlorine bonds to boron-hydrogen bonds.

    Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boron-oxygen compounds, while substitution reactions can produce a variety of boron-containing organic compounds.

Scientific Research Applications

[(Chloroboranediyl)bis(methylene)]bis(dichloroborane) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of [(Chloroboranediyl)bis(methylene)]bis(dichloroborane) involves its interaction with various molecular targets. In biological systems, it can interact with cellular components, leading to the generation of reactive oxygen species (ROS) that can induce cell death. In chemical reactions, the boron atoms act as Lewis acids, facilitating various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Chloroboranediyl)bis(methylene)]bis(dichloroborane) is unique due to its specific boron-chlorine and boron-methylene bonds, which confer distinct chemical reactivity and potential applications. Unlike bis-oxadiazole, which is primarily used in explosives, [(Chloroboranediyl)bis(methylene)]bis(dichloroborane) has broader applications in chemistry, biology, and industry.

Properties

CAS No.

826990-09-4

Molecular Formula

C2H4B3Cl5

Molecular Weight

237.8 g/mol

IUPAC Name

dichloro-[[chloro(dichloroboranylmethyl)boranyl]methyl]borane

InChI

InChI=1S/C2H4B3Cl5/c6-3(1-4(7)8)2-5(9)10/h1-2H2

InChI Key

OKVRJPTYVIUCED-UHFFFAOYSA-N

Canonical SMILES

B(CB(Cl)Cl)(CB(Cl)Cl)Cl

Origin of Product

United States

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